molecular formula C9H10F2O2 B10798017 2-(3,4-Difluorophenyl)-2-methoxyethanol

2-(3,4-Difluorophenyl)-2-methoxyethanol

Cat. No.: B10798017
M. Wt: 188.17 g/mol
InChI Key: PUCLAEJNAPEKLS-UHFFFAOYSA-N
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Preparation Methods

The synthesis of OSM-S-331 involves constructing the thienopyrimidine scaffold, followed by the completion of the halogenated aminothienopyrimidine scaffold. The synthetic route typically includes the following steps :

    Construction of the Thienopyrimidine Scaffold: This involves the reaction of thiophene with appropriate reagents to form the thienopyrimidine core.

    Halogenation: The thienopyrimidine core is then halogenated to introduce halogen atoms at specific positions.

    Amination: The halogenated thienopyrimidine is then reacted with amines to introduce the amino group, completing the aminothienopyrimidine scaffold.

Industrial production methods for OSM-S-331 would likely involve optimizing these synthetic steps to ensure high yield and purity, as well as scaling up the reactions to produce the compound in larger quantities.

Chemical Reactions Analysis

OSM-S-331 undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can be used to modify the functional groups within the compound.

    Substitution: Halogenated derivatives of OSM-S-331 can undergo substitution reactions with various nucleophiles to form new compounds.

Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines and thiols. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

OSM-S-331 has been extensively studied for its potential in treating malaria. It has shown potent activity against Plasmodium falciparum cultures, making it a promising candidate for antimalarial drug development . Additionally, the compound’s low mammalian cell toxicity and low propensity for resistance development further enhance its potential as a therapeutic agent .

Beyond its use in malaria research, OSM-S-331 and related compounds in the aminothienopyrimidine series may have applications in other areas of medicinal chemistry, such as the development of treatments for other parasitic diseases.

Mechanism of Action

The mechanism of action of OSM-S-331 involves the inhibition of Plasmodium falciparum asparagine tRNA synthetase (PfAsnRS). This enzyme is crucial for protein synthesis in the parasite. OSM-S-331 acts as a pro-inhibitor, and its inhibition of PfAsnRS occurs via enzyme-mediated production of an Asn-OSM-S-331 adduct . This reaction hijacking mechanism is specific to the parasite enzyme, with human asparagine tRNA synthetase being much less susceptible to this inhibition .

Properties

Molecular Formula

C9H10F2O2

Molecular Weight

188.17 g/mol

IUPAC Name

2-(3,4-difluorophenyl)-2-methoxyethanol

InChI

InChI=1S/C9H10F2O2/c1-13-9(5-12)6-2-3-7(10)8(11)4-6/h2-4,9,12H,5H2,1H3

InChI Key

PUCLAEJNAPEKLS-UHFFFAOYSA-N

Canonical SMILES

COC(CO)C1=CC(=C(C=C1)F)F

Origin of Product

United States

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